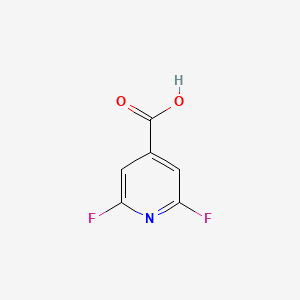

2,6-Difluoropyridine-4-carboxylic acid

Übersicht

Beschreibung

2,6-Difluoropyridine-4-carboxylic acid (C6H3F2NO2) is a chemical compound with the following synonyms: 2,6-Difluoroisonicotinic acid , 2,6-Difluoro-4-pyridinecarboxylic acid , and 2,6-Difluoro-isonicotinic acid . Its molecular weight is approximately 159.09 g/mol .

Synthesis Analysis

The synthesis of this compound involves fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures (450–500 °C). This process yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Molecular Structure Analysis

Its InChI (International Chemical Identifier) is: InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) .

Wissenschaftliche Forschungsanwendungen

Organometallic Intermediates and Derivatives

2,6-Difluoropyridine-4-carboxylic acid can be prepared using modern organometallic methods. This process involves site-selective hydrogen/metal and halogen/metal permutations, and heavy halogen migrations. The versatility of the organometallic approach allows for the preparation of a wide range of 2,6-difluoropyridine derivatives (Schlosser & Rausis, 2004).

Vibrational Spectroscopy and Computational Studies

Vibrational spectroscopy and computational studies, such as Density Functional Theory (DFT), have been used to analyze derivatives of this compound. This includes studying the molecular structure, vibrational wavenumbers, NMR chemical shifts, and nonlinear optical properties (H. Vural, 2016).

Catalytic Reduction Processes

This compound can be synthesized through catalytic reduction processes. These methods involve using different catalysts and conditions to convert 2,6-dichloropyridine-4-carboxylic acid into various pyridine-carboxylic acids (J. Wibaut, 2010).

Functionalization Techniques

This compound offers flexibility in regiochemical functionalization. Deprotonation studies show that selective nucleophilic displacement and trapping with electrophiles like dry ice can be used to introduce functional groups at specific positions on the pyridine ring (Carla Bobbio & Schlosser, 2001).

Building Blocks for Pharmaceutical Research

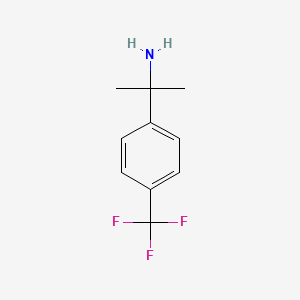

Trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids, prepared using this compound derivatives, provide valuable building blocks for pharmaceutical research. These acids are synthesized through various strategies involving organolithium or organomagnesium intermediates (F. Cottet, Marull, Lefebvre, & Schlosser, 2003).

Crystal Structure Studies

Studies focusing on the non-covalent interactions between derivatives of this compound and other compounds have enhanced the understanding of binding mechanisms. This includes the analysis of crystal structures formed by organic acid-base salts of 2,6-difluoropyridine derivatives with various carboxylic acids (Xingjun Gao et al., 2015).

Microwave-Promoted Syntheses

The use of microwave-promoted synthesis techniques has been employed to create pyridine carboxamides and tert-carboximides from 6-acetylpyridine-2-carboxylic acid, a derivative of this compound. This method allows for the transformation of compounds under specific conditions, leading to the production of new compounds with varied functional groups (B. Su, Zhao, Zhang, & Qin, 2009).

Regioexhaustive Substitution

Regioexhaustive substitution applied to derivatives of this compound enables the amenable regioselective metalation and subsequent carboxylation. This technique is crucial for the synthesis of various fluorinated pyridinecarboxylic acids (Carla Bobbio & Schlosser, 2005).

Metalation and Functionalization

Selective metalation and functionalization of derivatives of this compound offer opportunities for creating various substituted pyridinecarboxylic acids. This method involves using different reagents and conditions for selective deprotonation and subsequent carboxylation (M. Schlosser & Marull, 2003).

Polymorphism and Solid-State Architecture

The study of polymorphism in pyridine-2,6-dicarboxylic acid, a relative of this compound, has revealed new insights into the competition between different molecular synthons and their role in solid-state architecture (M. Grossel et al., 2006).

Wirkmechanismus

Target of Action

It is known that this compound is widely used in organic synthesis as a catalyst, intermediate, and ligand .

Mode of Action

It is known to participate in important organic reactions such as the Mannich reaction and the Cayman-Washington cyclization .

Pharmacokinetics

It is soluble in solvents such as water, ethanol, and ether , which may influence its bioavailability.

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Eigenschaften

IUPAC Name |

2,6-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPPKJDEENEJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623026 | |

| Record name | 2,6-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-23-6 | |

| Record name | 2,6-Difluoroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

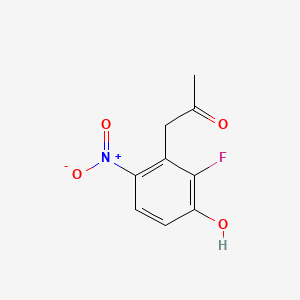

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)